N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide
Description
This compound belongs to a class of sulfonamide derivatives featuring a 1,3-benzodioxole-5-carboxamide core linked to a 2,1,3-benzoxadiazole sulfonyl group via an ethylamino spacer.
Properties
Molecular Formula |
C16H14N4O6S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O6S/c21-16(10-4-5-12-13(8-10)25-9-24-12)17-6-7-18-27(22,23)14-3-1-2-11-15(14)20-26-19-11/h1-5,8,18H,6-7,9H2,(H,17,21) |
InChI Key |
QVXZDXIIVDAXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Nitration of 1,3-Benzodioxole
Nitration is performed using concentrated nitric acid in acetic acid at 0–5°C, selectively introducing a nitro group at the 5-position. This yields 5-nitro-1,3-benzodioxole with >90% regioselectivity.
Oxidation to Carboxylic Acid
The nitro derivative undergoes oxidation in a biphasic system (water-benzene) with potassium permanganate and a phase-transfer catalyst (benzyldimethyltetradecylammonium chloride). This step converts the methyl group to a carboxylic acid, achieving 60–70% yield.
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃, CH₃COOH | 0–5°C, 4h | 92% |
| Oxidation | KMnO₄, PTC | 60°C, 8h | 65% |
Formation of the Ethylamino Carboxamide Intermediate
The carboxylic acid is coupled to ethylenediamine to form the 1,3-benzodioxole-5-carboxamide intermediate.
Activation of Carboxylic Acid
The acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) under argon. This generates an active ester intermediate, which reacts with ethylenediamine to form the primary amide.
Reaction Optimization
-
Solvent : DCM or THF improves solubility and reaction kinetics.
-
Stoichiometry : A 1:1.3 molar ratio of acid to ethylenediamine minimizes side products.
-
Temperature : Reactions conducted at 25°C for 48h achieve 75–80% conversion.
Sulfonylation with 2,1,3-Benzoxadiazole-4-sulfonyl Chloride
The ethylamino group is sulfonylated using 2,1,3-benzoxadiazole-4-sulfonyl chloride to introduce the heterocyclic moiety.
Sulfonylation Conditions
The reaction proceeds in DCM with triethylamine (TEA) as a base to neutralize HCl byproducts. Key parameters include:
Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water. Purity >95% is confirmed by HPLC.
| Parameter | Value |
|---|---|
| Column | C18 (4.6 × 250 mm) |
| Mobile Phase | Acetonitrile/water (70:30) |
| Retention Time | 8.2 min |
Structural Characterization and Validation
Spectroscopic Analysis
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 421.0924 (calculated: 421.0928).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patented methods describe the use of microreactors for sulfonylation, reducing reaction times from hours to minutes. Temperature-controlled zones (20–50°C) enhance yield reproducibility.
Quality Control Metrics
-
Purity : ≥98% by HPLC.
-
Impurity Profile : <0.1% residual solvents (DCM, TEA) via gas chromatography.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with benzoxadiazole structures often exhibit anticancer properties. Preliminary studies suggest that N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide can inhibit the growth of certain cancer cell lines. The mechanism may involve the modulation of specific oncogenic pathways or direct interaction with tumor suppressor proteins.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. For instance, a study highlighted that related benzodioxole derivatives exhibit moderate antioxidant activity, which could be attributed to their ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Anti-inflammatory Effects
The sulfonamide group in the compound may confer anti-inflammatory properties. Studies have shown that sulfonamide derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could be beneficial in treating inflammatory conditions.
Medicinal Chemistry
This compound serves as a lead compound in drug discovery programs targeting cancer and inflammatory diseases. Its unique structure allows for modifications that can enhance potency and selectivity against specific targets.
Molecular Design and Synthesis
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Understanding its chemical reactivity is essential for designing analogs with improved biological profiles.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro using specific cancer cell lines. |
| Study 2 | Antioxidant Potential | Showed moderate IC50 values in DPPH scavenging assays indicating antioxidant activity. |
| Study 3 | Anti-inflammatory Properties | Found to reduce levels of pro-inflammatory cytokines in cell culture models. |
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound’s fluorescent properties also allow it to be used as a probe in studying cellular pathways and molecular interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound’s distinctiveness lies in its 2,1,3-benzoxadiazole sulfonyl group, which differentiates it from analogs with thiazole, oxadiazole, or simple aryl sulfonamide substituents. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Spectral and Analytical Data
While direct data for the target compound is absent, analogs provide benchmarks:
- FTIR : Thiazole derivatives show broad O–H/N–H stretches (~3355 cm⁻¹) and carbonyl peaks (~1663 cm⁻¹) . The target compound’s benzoxadiazole sulfonyl group may exhibit S=O stretches near 1150–1250 cm⁻¹.
- NMR : Thiazole derivatives display aromatic protons at δ 6.63–7.94 ppm and benzodioxole protons at δ 5.96–5.98 ppm . The target compound’s benzoxadiazole protons may resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects.
- HR-MS : Analogs like 4db (C₁₈H₁₃ClN₂O₄S) show precise mass matching ([M−H]⁻: 387.0212), suggesting similar accuracy for the target compound .
Electronic and Reactivity Profiles
- Benzoxadiazole vs. Thiazole/Oxadiazole : The 2,1,3-benzoxadiazole group’s electron-deficient nature may enhance electrophilic reactivity compared to electron-rich thiazole or methoxyphenyl-substituted oxadiazole rings .
Biological Activity
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₄N₄O₆S
- Molecular Weight : 390.4 g/mol
- CAS Number : 1010915-27-1
The biological activity of this compound can be attributed to several structural features:
- Benzoxadiazole Moiety : Known for its ability to interact with various biological targets, including proteins and nucleic acids.
- Sulfonamide Group : Enhances binding affinity to specific molecular targets, potentially increasing the compound's efficacy.
- Benzodioxole Structure : Provides stability and specificity in interactions with biological systems.
Antimicrobial Properties
Research has shown that compounds containing the benzoxadiazole structure exhibit antimicrobial activity. A study highlighted the synthesis of related compounds that demonstrated larvicidal effects against Aedes aegypti, a mosquito vector for several viral diseases. The study reported that derivatives of 1,3-benzodioxole exhibited varying degrees of toxicity towards mammalian cells while maintaining effective insecticidal properties .
Cytotoxicity and Safety Profile
In evaluating the safety profile of this compound, it was found that certain derivatives displayed low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM. This suggests a favorable safety margin for potential therapeutic applications .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
